
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two decanoyloxy groups and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium typically involves esterification reactions. The process begins with the preparation of the starting materials, which include decanoic acid and a suitable amine. The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminium group, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or hydroxides in a polar solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amines or esters.
Aplicaciones Científicas De Investigación
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trimethylammonium group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-1-(Decanoyloxy)-3-(phosphonooxy)-2-propanyl tridecanoate
- (2R)-3-decanoyloxy-2-hydroxypropyl 2-trimethylazaniumylethyl phosphate
Uniqueness
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
669692-86-8 |
|---|---|
Fórmula molecular |
C27H52NO5+ |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
[(2R)-2,4-di(decanoyloxy)-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C27H52NO5/c1-6-8-10-12-14-16-18-20-25(29)32-24(23-28(3,4)5)22-27(31)33-26(30)21-19-17-15-13-11-9-7-2/h24H,6-23H2,1-5H3/q+1/t24-/m1/s1 |
Clave InChI |
HCKFEMMYLOGJDI-XMMPIXPASA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H](CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCC(=O)OC(CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



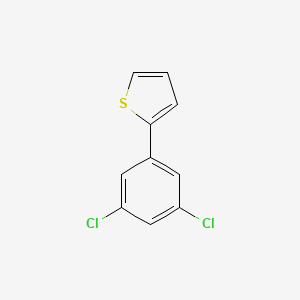
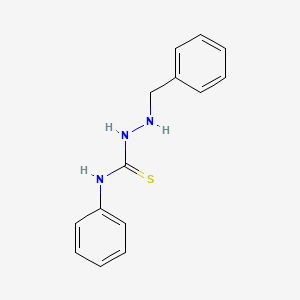
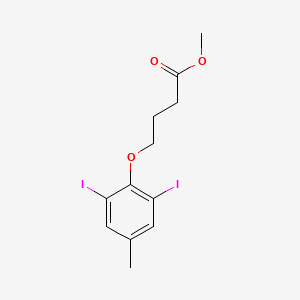


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
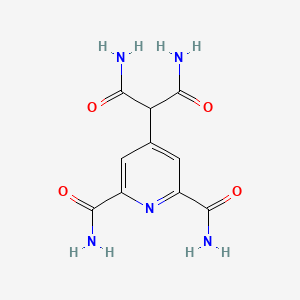
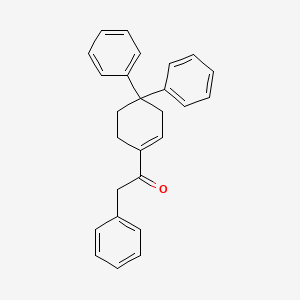
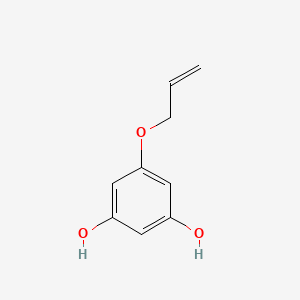
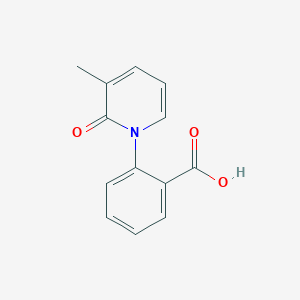
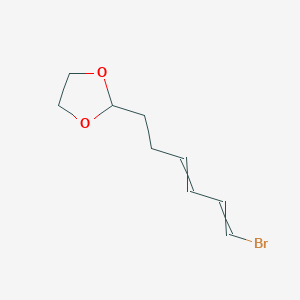
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
